molecular formula C13H9FN2S B13732416 2-(2-Aminophenylthio)-3-fluorobenzonitrile

2-(2-Aminophenylthio)-3-fluorobenzonitrile

Cat. No.: B13732416
M. Wt: 244.29 g/mol
InChI Key: NEYLWBMVCAJZKX-UHFFFAOYSA-N
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Description

2-(2-Aminophenylthio)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a thiophenyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenylthio)-3-fluorobenzonitrile typically involves the reaction of 2-aminothiophenol with 3-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenylthio)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminophenylthio)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenylthio)-3-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenylthio)-3-fluorobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom and nitrile group makes it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C13H9FN2S

Molecular Weight

244.29 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-3-fluorobenzonitrile

InChI

InChI=1S/C13H9FN2S/c14-10-5-3-4-9(8-15)13(10)17-12-7-2-1-6-11(12)16/h1-7H,16H2

InChI Key

NEYLWBMVCAJZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC=C2F)C#N

Origin of Product

United States

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